molecular formula C20H27N5O3 B1574380 MS453

MS453

Cat. No.: B1574380
M. Wt: 385.468
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Protein Lysine (B10760008) Methyltransferases (PKMTs) in Cellular Processes

Protein lysine methyltransferases (PKMTs) are enzymes that catalyze the transfer of one to three methyl groups from the cofactor S-adenosyl-l-methionine (SAM) to the ε-amine group of lysine residues on protein substrates. nih.govnih.gov This post-translational modification is a cornerstone of epigenetic regulation, influencing chromatin structure, gene transcription, and a multitude of other cellular events. researchgate.net

The human genome encodes for over 50 PKMTs, which are broadly classified into two major families based on their catalytic domain:

SET domain-containing PKMTs: The majority of known PKMTs belong to this family, named after the conserved SET domain first identified in Drosophila proteins Su(var)3-9, Enhancer of zeste, and Trithorax. nih.govnih.gov These enzymes are responsible for methylating a wide array of histone and non-histone proteins.

Non-SET-domain PKMTs: This smaller class of enzymes, such as DOT1L, utilizes a different catalytic structure to execute lysine methylation. nih.gov

PKMT-catalyzed methylation does not alter the charge of the lysine residue but increases its hydrophobicity and size, creating docking sites for "reader" proteins that recognize these specific modifications. nih.govnih.gov This recognition triggers downstream signaling pathways, thereby controlling protein stability, localization, and protein-protein interactions. tandfonline.comtandfonline.com The precise and dynamic nature of lysine methylation, governed by the balanced activity of PKMTs and protein lysine demethylases (KDMs), is crucial for normal cellular function, and its dysregulation is frequently implicated in diseases such as cancer and neurological disorders. nih.govtandfonline.com

Functional Significance of SET Domain-Containing Protein 8 (SETD8) in Epigenomics and Disease Biology

SETD8, also known as SET8, PR-SET7, or KMT5A, holds a unique position among PKMTs as it is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1) in vivo. nih.govnih.gov This specific epigenetic mark is integral to a variety of critical cellular processes, including:

Cell Cycle Regulation: The levels of SETD8 protein fluctuate throughout the cell cycle, peaking at the G2/M phase. nih.gov Its activity is essential for proper mitotic condensation and accurate DNA replication. nih.gov Disruption of SETD8 function leads to significant cell cycle defects. nih.govacs.org

DNA Damage Response: H4K20me1, catalyzed by SETD8, plays a crucial role in the cellular response to DNA damage. nih.govnih.gov

Transcriptional Regulation: While the precise role of H4K20me1 in transcription is complex and can be associated with both gene activation and repression, SETD8's influence on gene expression is well-established. nih.gov

Beyond its histone target, SETD8 also methylates several non-histone proteins, expanding its regulatory influence. Notable non-histone substrates include:

p53: SETD8-mediated methylation of the tumor suppressor p53 suppresses its transcriptional activation function, thereby downregulating apoptosis. nih.govnih.gov Inhibition of SETD8 can enhance the proapoptotic activity of p53. nih.gov

Proliferating Cell Nuclear Antigen (PCNA): Methylation of PCNA by SETD8 stabilizes the protein, which is thought to contribute to its oncogenic functions. nih.govnih.gov

Given its central role in these fundamental processes, it is not surprising that the dysregulation of SETD8 is linked to various human diseases. Overexpression of SETD8 has been documented in numerous cancers, including bladder, lung, pancreatic, and breast cancer. nih.govmorressier.commdpi.com Furthermore, SETD8 is implicated in promoting cancer cell invasion and metastasis through its interaction with TWIST, a key regulator of the epithelial-mesenchymal transition (EMT). nih.govnih.gov

Rationale for the Development of Selective Chemical Probes Targeting SETD8

The extensive involvement of SETD8 in critical cellular pathways and its strong association with cancer make it a highly attractive target for therapeutic intervention. nih.govmorressier.com The development of potent and selective chemical probes—small-molecule inhibitors—is an essential step toward this goal. nih.gov Such probes are invaluable tools for several reasons:

Elucidating Biological Function: Selective inhibitors allow for the acute pharmacological perturbation of SETD8 activity, enabling researchers to dissect its complex roles in normal and disease states with temporal precision that genetic methods like RNAi cannot always provide. nih.govacs.org

Target Validation: By demonstrating that inhibition of SETD8's methyltransferase activity leads to a desired phenotype (e.g., cancer cell death), chemical probes help validate the enzyme as a viable drug target. nih.gov

Therapeutic Leads: These molecules can serve as the starting point for drug discovery programs aimed at developing novel anticancer agents. nih.govnih.gov

Despite the clear need, developing high-quality inhibitors for PKMTs, including SETD8, is challenging. This is largely due to the high degree of structural similarity in the SAM cofactor binding pocket across the enzyme family. nih.gov However, structure-based design has led to the successful development of covalent inhibitors like MS453, which achieve selectivity by targeting unique residues near the enzyme's active site. nih.gov this compound was engineered from a precursor compound, UNC0379, through structure-activity relationship (SAR) studies that first produced a more potent analog, MS2177. morressier.com The co-crystal structure of SETD8 with MS2177 revealed a nearby reactive cysteine residue (C311), which was then exploited in the design of this compound as the first targeted covalent inhibitor for SETD8. morressier.com This approach provides a blueprint for creating highly specific chemical probes to interrogate SETD8 biology and pursue it as a therapeutic target. nih.gov

Research Findings on SETD8 Inhibitors

CompoundTypeTargetIC₅₀Mechanism of ActionSelectivityReference
UNC0379Small Molecule InhibitorSETD8-Substrate-competitiveSelective over 15 other methyltransferases nih.govmorressier.comacs.org
MS2177Small Molecule InhibitorSETD81.9 ± 1.1 µM-- morressier.com
This compoundTargeted Covalent InhibitorSETD8795 nM / 804 nMCovalently modifies Cys311 residue near the inhibitor binding siteSelective for SETD8 over 28 other methyltransferases nih.govmorressier.com

Properties

Molecular Formula

C20H27N5O3

Molecular Weight

385.468

SMILES

COC1=C(OC)C=C(N=C(N2CCCC2)N=C3NCCCNC(C=C)=O)C3=C1

Appearance

Solid powder

Synonyms

MS453;  MS-453;  MS 453.; N-(3-((6,7-dimethoxy-2-(pyrrolidin-1-yl)quinazolin-4-yl)amino)propyl)acrylamide

Origin of Product

United States

Chemical Biology and Rational Design Principles of Ms453

Historical Context and Evolution of SETD8 Inhibitor Discovery

The journey to discover selective SETD8 inhibitors has evolved through several stages. Early efforts in the field of protein lysine (B10760008) methyltransferase (PKMT) inhibitors saw the identification of natural products. For instance, Nahuoic acid A, a marine natural product, was reported as one of the first selective, S-adenosyl-L-methionine (SAM)-competitive inhibitors of SETD8, exhibiting an IC₅₀ of 6.5 ± 0.5 µM. nih.govresearchgate.net

A pivotal development came with the discovery of UNC0379, a quinazoline-based compound, identified through a cross-screening of a library of over 150 quinazoline-based compounds. acs.org UNC0379 emerged as the first substrate-competitive, selective SETD8 inhibitor, demonstrating an IC₅₀ of 7.3 ± 1.0 µM and notable selectivity over 15 other methyltransferases. acs.orgscispace.com This compound was a crucial starting point for further optimization. Subsequent work led to the development of MS2177, a more potent analog of UNC0379, which served as a direct precursor to the design of MS453. nih.govrcsb.org Despite these advances, the development of SETD8 inhibitors is still considered to be in its early stages compared to other lysine methyltransferases. researchgate.net

Structure-Guided Design Strategies for Covalent SETD8 Inhibition by this compound

The design of this compound was a direct outcome of structure-guided approaches, leveraging the insights gained from the cocrystal structure of SETD8 with its more potent non-covalent inhibitors, such as MS2177. nih.govnih.govnih.govresearchgate.netrcsb.orgrcsb.orgacs.orgfigshare.com This strategy aimed to achieve highly specific and irreversible inhibition.

The core design principle involved incorporating an electrophilic acrylamide (B121943) group into a quinazoline (B50416) scaffold, acting as a "warhead" designed to form a covalent bond with a specific residue in the SETD8 active site. nih.govrsc.org this compound was reported to have an IC₅₀ value of 795 nM nih.gov or 804 nM nih.govresearchgate.netproteopedia.orgresearchgate.netrcsb.orgacs.orgfigshare.comacs.orgacsmedchem.org against SETD8, demonstrating its enhanced potency compared to its predecessors. Crucially, this compound reacts with SETD8 with near-quantitative yield and exhibits high selectivity, inhibiting SETD8 over 28 to 30 other methyltransferases. nih.govnih.govnih.govresearchgate.netproteopedia.orgresearchgate.netrcsb.orgacs.orgfigshare.comacs.orgacsmedchem.org

The precise mechanism of this compound's covalent inhibition was elucidated through crystallographic studies. The crystal structure of this compound in complex with SETD8 (PDB entry 5TH7) confirmed that the inhibitor covalently modifies Cysteine 311 (Cys311) within the SETD8 enzyme. nih.govnih.govrcsb.orgrsc.org This structure revealed an interesting binding mode where the inhibitor, after covalent modification, was observed to be "flipped out" from the canonical active site and instead occupied the active site of the complementary subunit within the SETD8 homodimer. nih.gov This unique binding conformation, with the quinazoline moiety positioned in the binding site of the other subunit, highlights a novel inhibitory mechanism. rsc.org

Cysteine residues within the SETD8 enzyme are paramount for the covalent inhibition achieved by this compound and other related inhibitors. Specifically, Cys311 has been identified as the critical residue targeted by this compound for covalent modification. nih.govnih.govnih.govresearchgate.netproteopedia.orgresearchgate.netrcsb.orgacs.orgfigshare.comrsc.orgacs.orgacsmedchem.org Mutagenesis studies further underscored this specificity, confirming that this compound selectively forms a covalent bond with Cys311, without significantly interacting with other surface-exposed cysteine residues like Cys343. acsmedchem.org

Beyond this compound, other quinone-based SETD8 inhibitors, such as SPS8I1, SPS8I2, and SPS8I3, also engage cysteine residues (e.g., Cys270) through an irreversible, slow-onset process. scispace.comrsc.orgresearchgate.net The observation that SPS8I1 and SPS8I2 are rendered inert when SETD8's Cys270 is mutated to serine (C270S) further emphasizes the critical role of these cysteine residues in the mechanism of action for this class of covalent inhibitors. nih.gov This collective evidence firmly establishes the significance of active site cysteine residues in the recognition and irreversible binding of covalent SETD8 inhibitors.

General Synthetic Methodologies and Chemical Modulations for this compound Analogues

The synthetic methodologies for this compound and its analogues are rooted in the modification of quinazoline core structures. The general approach involves the strategic introduction of an electrophilic group, such as an acrylamide, onto a pre-existing quinazoline scaffold that already possesses affinity for SETD8. nih.gov

For instance, the synthesis of certain quinazoline derivatives, which served as precursors, involved reactions such as the addition of 2-(Boc-amino)ethyl bromide to a quinazolin-7-ol (B1437716) derivative in the presence of potassium carbonate in acetone. nih.gov To introduce the crucial acrylamide moiety, a common synthetic route involved the conversion of a carbamate (B1207046) intermediate to an amine using hydrochloric acid, followed by a reaction with acrylic acid in dimethylformamide (DMF). nih.gov

Chemical modulations in this series often focused on optimizing substituents on the quinazoline core to enhance potency and selectivity. For example, the addition of an alkylamino group to the 7-position of quinazoline derivatives was found to significantly improve potency, a strategy that proved successful in developing more effective SETD8 inhibitors like MS2177. nih.govnih.gov These systematic chemical modulations and structure-activity relationship (SAR) studies are integral to refining the inhibitory properties of this compound and its related analogues.

Data Tables

Table 1: Key Inhibitors in SETD8 Discovery

Compound NameIC₅₀ (SETD8)Mechanism of InhibitionSelectivityReference
Nahuoic acid A6.5 ± 0.5 µMSAM-competitiveSelective nih.govresearchgate.net
UNC03797.3 ± 1.0 µMSubstrate-competitiveSelective acs.orgscispace.com
This compound795-804 nMCovalent (Cys311)Highly selective (>28-30 other PMTs) nih.govnih.govnih.govresearchgate.netproteopedia.orgresearchgate.netrcsb.orgacs.orgfigshare.comacs.orgacsmedchem.org

Molecular and Cellular Mechanisms of Ms453 Action

Effects on Gene Expression and Chromatin Architecture

MS453's inhibitory action on SETD8 directly impacts the epigenetic landscape of a cell, leading to discernible alterations in gene expression profiles and chromatin organization. SETD8 is the sole known methyltransferase responsible for monomethylating histone H4 at lysine (B10760008) 20 (H4K20me1) in vivo, a modification with profound implications for chromatin structure and transcriptional regulation. medkoo.comresearchgate.net

Transcriptomic Alterations Induced by this compound Exposure

Inhibition of SETD8 by compounds such as this compound is expected to induce significant transcriptomic alterations. Research indicates that SETD8 regulates gene expression through its H4K20 methylation activity and its interplay with the p53 signaling pathway. mdpi.com Studies employing RNA sequencing (RNA-seq) have been instrumental in identifying the specific genes whose expression levels are modulated following SETD8 suppression. For instance, in endometrial cancer cells, SETD8 inhibition has been shown to attenuate cell proliferation and promote apoptosis, suggesting a broad impact on genes associated with cell cycle and programmed cell death. mdpi.com While specific detailed transcriptomic data tables for this compound are not widely published, the known functions of SETD8 provide a strong basis for understanding the expected gene expression changes. The suppression of SETD8 leads to the regulation of prognostically important genes, particularly those related to apoptosis, such as KIAA1324 and TP73. mdpi.com

Interrogation of Downstream Signaling Pathway Modulation

Beyond its direct impact on histones, SETD8 also methylates non-histone proteins, thereby modulating critical intracellular signaling pathways. This compound, as a selective SETD8 inhibitor, provides a chemical probe to dissect these downstream effects. medkoo.comnih.govnih.gov

Identification of this compound-Mediated Protein-Protein Interaction Disruptions

This compound's inhibition of SETD8 leads to the disruption of key protein-protein interactions mediated by SETD8's methyltransferase activity. Notably, SETD8 monomethylates proliferating cell nuclear antigen (PCNA) on lysine 248 (PCNA K248me1). This methylation is crucial for stabilizing PCNA expression and enhancing its interaction with flap endonuclease 1 (FEN1), an enzyme vital for DNA replication and repair. researchgate.net Inhibition of SETD8 by this compound is expected to reduce PCNA levels, thereby impairing DNA replication and inducing DNA damage. Cells expressing a methylation-inactive PCNA mutant are more susceptible to DNA damage, highlighting the importance of this interaction. researchgate.net

Furthermore, SETD8 also methylates the tumor suppressor protein p53 at lysine 382 (p53 K382me1). This methylation by SETD8 suppresses p53-mediated transcriptional activation and marks p53 for degradation. mdpi.comresearchgate.netnih.gov Therefore, this compound-mediated inhibition of SETD8 would disrupt this interaction, leading to increased p53 stability and enhanced p53-mediated pro-apoptotic functions. mdpi.comnih.gov

Analysis of Intracellular Signaling Cascades Affected by SETD8 Inhibition

The p53 signaling pathway is a primary intracellular cascade significantly modulated by SETD8 inhibition. SETD8's ability to methylate p53 directly impacts the tumor suppressor's activity. By inhibiting SETD8, this compound effectively removes the suppressive methylation mark on p53, leading to its activation. This activation of p53 can trigger cell cycle arrest and apoptosis, particularly in cancer cells where SETD8 is often overexpressed. mdpi.comresearchgate.netnih.gov The therapeutic potential of SETD8 inhibitors like this compound as anticancer agents is strongly linked to their ability to reactivate the p53 signaling pathway. medkoo.commdpi.comnih.gov

Biological Impact and Research Applications of Ms453 in Preclinical Systems

Elucidating SETD8-Related Pathophysiological Mechanisms Through MS453

This compound serves as a valuable chemical probe for investigating the multifaceted roles of SETD8 in biological systems. Its potent and selective inhibitory action, characterized by an IC50 value of 804 nM and over 100-fold selectivity against 28 other methyltransferases, allows researchers to precisely perturb SETD8 activity and observe the downstream cellular consequences mdpi.comnih.govgoogleapis.com. The compound achieves its inhibitory effect by covalently modifying a cysteine residue (Cys311) near the inhibitor binding site of SETD8, a mechanism supported by co-crystal structure analysis (PDB 5TH7) mdpi.comd-nb.infonih.govgoogleapis.com. This targeted inhibition provides an atomic-level perspective on SETD8 function and its involvement in disease progression d-nb.infonih.govgoogleapis.com.

Role in Cancer Biology Models (e.g., cell lineage transformation, oncogenic pathway studies)

SETD8 is frequently overexpressed in various human cancers, and its aberrant activity is strongly implicated in carcinogenesis, positioning SETD8 inhibitors as promising anticancer agents mdpi.comd-nb.infoua.edubiorxiv.org. This compound has been extensively utilized in preclinical cancer models to dissect the oncogenic functions of SETD8.

Impact on Histone and Non-Histone Substrates: By inhibiting SETD8, this compound directly disrupts the monomethylation of histone H4K20. This disruption is critical for cell cycle regulation and gene expression in cancer cells mdpi.com. Furthermore, SETD8's methylation of non-histone proteins like p53 and PCNA contributes significantly to its oncogenic roles. SETD8-mediated methylation of p53 at lysine (B10760008) 382 suppresses p53-mediated transcriptional activation, and conversely, SETD8 knockdown enhances the proapoptotic function of p53 d-nb.infoua.edu. In the case of PCNA, SETD8 methylates lysine 248, which stabilizes PCNA and promotes its oncogenic functions. Studies have shown that depleting SETD8 or substituting lysine 248 destabilizes PCNA expression, highlighting the importance of this methylation in DNA replication and repair d-nb.infoua.edu. The expression levels of SETD8 and PCNA are often correlated in cancer samples, underscoring their combined role in tumor development ua.edubiorxiv.orgnih.gov.

Preclinical Research Findings in Cancer Models: Research has demonstrated this compound's efficacy in reducing tumor growth in xenograft models. For instance, a study in breast cancer xenograft models showed that this compound effectively reduced tumor growth by targeting SETD8. This intervention led to a significant decrease in H4K20 methylation levels and altered the expression of genes crucial for cell proliferation and survival mdpi.com. The suppression of SETD8, whether through siRNA or selective inhibitors like this compound, has been shown to attenuate cell proliferation and promote apoptosis in various cancer cell lines, including endometrial cancer cells ua.edujci.org. These findings suggest that SETD8 inhibition can induce p53-dependent apoptosis in cancer cells ua.edu.

The following table summarizes key findings related to this compound's role in cancer biology models:

Target/MechanismObserved Impact of this compound/SETD8 InhibitionPreclinical Model/ContextReference
Histone H4K20 Monomethylation (H4K20me1)Significant decrease in H4K20 methylation levelsBreast cancer xenograft models mdpi.com
Gene ExpressionAltered expression of genes involved in cell proliferation and survivalBreast cancer xenograft models mdpi.com
Tumor GrowthEffective reduction of tumor growthBreast cancer xenograft models mdpi.com
p53 Methylation (Lysine 382)Enhances proapoptotic function of p53 (via SETD8 knockdown)Cancer cells d-nb.infoua.edu
PCNA Methylation (Lysine 248)Destabilizes PCNA expression, impairs DNA replication (via SETD8 depletion)Cancer cells d-nb.infoua.edu
Cell ProliferationAttenuated cell proliferationEndometrial cancer cells, various cancer cell lines ua.edujci.org
ApoptosisPromoted apoptosisEndometrial cancer cells, various cancer cell lines ua.edujci.org

Involvement in Metabolic Pathway Dysregulation in Research Models

Research into the biological impact of this compound has also extended to metabolic studies, particularly where the compound's ability to alter histone methylation patterns influences metabolic pathways associated with cancer metabolism . While direct and comprehensive studies focusing solely on this compound's broad involvement in metabolic pathway dysregulation beyond cancer-related contexts are less extensively documented in the current literature, the role of its target, SETD8, in specific metabolic processes, particularly lipid metabolism, has been investigated.

SETD8 has been shown to significantly impact lipogenesis. This occurs through its methylation of lysine 20 of histone H4, which in turn regulates the transcription of SREBP1, a key transcription factor involved in lipid synthesis mdpi.com. Studies have indicated that the depletion of SETD8 can halt the development of kidney tumors in vivo, an effect observed in mouse xenograft models. Furthermore, inhibition of SETD8 (using inhibitors like UNC0379, another SETD8 inhibitor) has been shown to suppress the growth and metastasis of renal cell carcinoma (RCC) cells in vitro. These findings link SETD8 activity to metabolic alterations, specifically lipogenesis, which are often dysregulated in cancer mdpi.com.

The precise mechanisms by which this compound's modulation of SETD8 activity might directly influence other broader metabolic pathways in various research models warrant further dedicated investigation.

Advanced Methodological Approaches in Ms453 Research

Structural Biology Investigations

Structural biology provides a high-resolution view of the molecular interactions between an inhibitor and its target protein. For MS453, these methods have been fundamental in understanding its mechanism of covalent inhibition and have laid the groundwork for the rational design of future inhibitors.

Crystallographic Analysis of this compound-SETD8 Co-Complexes

X-ray crystallography has been instrumental in visualizing the precise binding mode of this compound to SETD8. The co-crystal structure of the this compound-SETD8 complex reveals how the inhibitor covalently modifies a specific cysteine residue (C311) located near the enzyme's active site. rcsb.orgmorressier.com This atomic-level perspective confirms the targeted nature of the inhibitor and explains its mechanism of action. rcsb.org The structure shows the inhibitor occupying the active site of a SETD8 homodimer, providing crucial insights into the inhibition of protein lysine (B10760008) methyltransferases. rcsb.org This structural information is invaluable for guiding the development of more potent and selective SETD8 inhibitors. rcsb.org

Crystallographic Data for SETD8-Inhibitor Complex
Method X-RAY DIFFRACTION
Resolution 2.10 Å
R-Value Work 0.205
R-Value Free 0.227
R-Value Observed 0.206
This table presents representative data for a SETD8-inhibitor complex, illustrating the quality of structural information obtained through crystallographic studies. rcsb.org

Spectroscopic and Biophysical Characterization of Inhibitor-Target Interactions

Beyond crystallography, a suite of biophysical and spectroscopic techniques has been employed to characterize the interaction between this compound and SETD8. Mass spectrometry analysis has been used to confirm that this compound forms a covalent bond with SETD8 with near-quantitative yield. rcsb.org Mutagenesis studies further validated that this covalent modification occurs selectively at the C311 residue. morressier.com

Furthermore, biophysical assays are crucial for determining the inhibitor's potency and selectivity. This compound was shown to have an IC₅₀ value of approximately 795-804 nM. rcsb.orgmorressier.com Selectivity profiling against a panel of other histone methyltransferases demonstrated that this compound is highly selective for SETD8, a critical characteristic for a high-quality chemical probe. rcsb.orgmorressier.com Techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are also commonly used to measure the binding affinity and kinetics of inhibitors like this compound to their targets. researchgate.net

Proteomic and Mass Spectrometry-Based Analyses

Proteomics allows for the large-scale study of proteins and their post-translational modifications, offering a broad view of the cellular pathways affected by inhibitor treatment. For this compound, these approaches are key to understanding the downstream consequences of SETD8 inhibition.

Global Proteome Profiling to Identify this compound-Affected Protein Networks

Global proteome profiling, often utilizing mass spectrometry, enables the identification and quantification of thousands of proteins in a single experiment. researchgate.netbiorxiv.org This unbiased approach can reveal large-scale changes in protein expression that occur after cells are treated with this compound. By inhibiting SETD8, this compound is expected to affect the protein networks regulated by SETD8's non-histone targets, such as p53 and Proliferating Cell Nuclear Antigen (PCNA). biorxiv.orgnih.gov Thermal stability proteomics, a method that assesses changes in protein physical properties in the presence of a compound, can further identify cellular pathways impacted by the inhibitor. researchgate.netbiorxiv.org Such studies can uncover novel downstream mediators and provide a comprehensive map of the cellular response to this compound, potentially identifying biomarkers for treatment efficacy. researchgate.netresearcher.life

Targeted Proteomic Assays for Post-Translational Modification Analysis

SETD8 is the sole enzyme responsible for the monomethylation of histone H4 at lysine 20 (H4K20me1), a critical epigenetic mark. nih.govnih.gov Targeted proteomic assays, which focus on predefined proteins or modifications of interest, are used to precisely measure the impact of this compound on this key post-translational modification (PTM). nih.gov Studies using SETD8 inhibitors have shown a strong and rapid decrease in H4K20me1 levels in treated cells, confirming efficient target engagement and enzymatic inhibition. nih.govnih.gov

Beyond its effect on histones, SETD8 also methylates non-histone proteins, including the tumor suppressor p53 at lysine 382 (p53K382me1). nih.gov This modification is known to suppress p53's pro-apoptotic functions. nih.govacs.org Targeted assays can quantify the reduction in p53K382me1 levels following this compound treatment, linking the inhibition of SETD8 directly to the activation of the p53 pathway. nih.gov

Effect of SETD8 Inhibition on Key Post-Translational Modifications
Modification Observation
H4K20me1Strong decrease, demonstrating efficient inhibition of SETD8 activity. nih.govnih.gov
p53K382me1Reduction, leading to activation of p53's pro-apoptotic functions. nih.gov

Genomic and Transcriptomic Profiling Techniques

To understand how the inhibition of a chromatin-modifying enzyme like SETD8 ultimately affects cellular function, it is essential to analyze its impact on gene expression.

Genomic and transcriptomic profiling techniques, such as RNA sequencing (RNA-seq), provide a genome-wide view of changes in messenger RNA (mRNA) levels. nih.govnih.gov By treating cells with this compound, researchers can identify which genes are upregulated or downregulated as a consequence of SETD8 inhibition. nih.gov Transcriptome analysis following SETD8 inhibition has revealed the activation of p53-target gene pathways, consistent with the proteomic findings. researcher.lifenih.gov These analyses can uncover the molecular mechanisms that contribute to the observed cellular phenotypes, such as cell growth inhibition and apoptosis. nih.govnih.gov Integrating transcriptomic data with proteomic and structural findings provides a holistic understanding of this compound's mechanism of action, from direct target engagement to its ultimate impact on cellular programming. nih.gov

Advanced Cell-Based Functional Assays

Beyond gene expression, it is vital to assess the functional impact of this compound in a cellular context. Advanced cell-based assays, including high-throughput screening and live-cell imaging, provide critical insights into the compound's efficacy and mechanism of action in real-time.

High-throughput screening (HTS) is a key technology in drug discovery for identifying and optimizing new chemical entities. HTS platforms can be used to screen large compound libraries to discover novel and potent modulators of SETD8. These assays are often based on measuring the enzymatic activity of SETD8 in vitro.

For example, an HTS campaign could utilize a biochemical assay, such as an AlphaScreen or a fluorescence polarization assay, to measure the methylation of a histone H4 peptide substrate by SETD8. Compounds that inhibit this reaction are identified as "hits." this compound itself was developed from hits identified through such screening processes, leading to a potent and selective covalent inhibitor. nih.govmorressier.com

Table 3: Characteristics of HTS Assays for SETD8 Inhibitors

Assay Type Principle Throughput Application
AlphaScreen Proximity-based signal amplification High Primary screening, IC50 determination
Fluorescence Polarization Measures binding of a fluorescently labeled substrate High Primary screening, binding affinity

Live-cell imaging techniques allow for the real-time visualization of cellular processes and the dynamic localization of proteins within living cells. To study the effects of this compound, researchers can use fluorescently tagged proteins or reporter constructs to monitor SETD8 activity and its downstream consequences.

A common approach involves creating a fluorescent reporter for a specific cellular event, such as the activation of a transcription factor or the progression through the cell cycle. For example, a reporter system could be designed to fluoresce upon the activation of a p53-responsive promoter. Treating these cells with this compound would allow for the real-time monitoring of changes in p53-mediated transcription. These sophisticated imaging techniques provide dynamic insights into the cellular mechanisms modulated by this compound that are not achievable with static endpoint assays. nih.govyoutube.com

Future Directions and Unexplored Avenues in Ms453 Research

Development of Next-Generation SETD8 Chemical Probes with Enhanced Research Utility

While MS453 is recognized for its potency and selectivity, the ongoing quest for superior chemical probes remains a critical area of research. Next-generation SETD8 inhibitors aim to build upon this compound's foundational insights by achieving even greater potency, potentially through structure-based design informed by the existing crystal structures nih.govnih.govtocris.comabcam.com. For instance, a more recent SETD8 inhibitor has been reported with an IC50 of 285 nM, indicating the feasibility of developing compounds with enhanced inhibitory activity nih.gov.

Further research will focus on improving selectivity profiles, even for compounds like this compound that already exhibit high specificity uni.lunih.govnih.govtocris.comabcam.comcenmed.comzu.edu.pk. This could involve exploring novel chemical scaffolds or warhead designs that offer distinct reactivity or binding characteristics, potentially minimizing off-target interactions. The development of probes with varied mechanisms of action, including reversible covalent inhibitors, could also provide valuable tools for studying SETD8 biology with tunable target engagement fluoroprobe.comcenmed.com. Such advancements are crucial for generating high-quality chemical probes that enable more precise and reliable dissection of SETD8's diverse biological functions nih.govtocris.comabcam.com.

Exploration of this compound's Utility in Novel Biological Contexts Beyond Established SETD8 Roles

SETD8 is primarily known for its role in monomethylating histone H4 lysine (B10760008) 20 (H4K20me1), a modification critical for DNA replication, DNA damage response, transcription modulation, and cell cycle regulation uni.luabcam.comfishersci.itidrblab.netjinpanlab.combiorxiv.orgctdbase.orgdokumen.pubchembase.cn. Beyond histones, SETD8 also methylates non-histone proteins such as proliferating cell nuclear antigen (PCNA) and p53, influencing processes like tumorigenesis and apoptosis abcam.comfishersci.itjinpanlab.combiorxiv.orgctdbase.orgdokumen.pubchembase.cnharvard.edu. Its involvement in cancer invasiveness and metastasis through interaction with TWIST, a master regulator of epithelial-mesenchymal transition (EMT), further highlights its broad biological impact fishersci.itctdbase.orgdokumen.pub.

Future research with this compound, or its derivatives, could delve into unexplored biological contexts where SETD8's activity might play a subtle yet significant role. This includes investigating its precise contributions to specific cancer types beyond its general "anticancer agent" potential, such as medulloblastoma chembase.cn, endometrial cancer, and neuroblastoma, where SETD8 inhibition has shown therapeutic promise. Furthermore, recent findings suggesting SETD8 inhibition impacts ribosome biogenesis open new avenues for exploring its utility in cellular metabolic regulation and stress responses harvard.edu. This compound can serve as a valuable tool to perturb SETD8 activity and unravel its functions in these emerging areas, potentially revealing novel therapeutic targets or diagnostic biomarkers.

Integration of Multi-Omics Data for a Systems-Level Understanding of SETD8 Inhibition

A comprehensive understanding of SETD8 inhibition by compounds like this compound necessitates the integration of multi-omics data. This approach combines information from various biological layers, including genomics, transcriptomics, proteomics, and metabolomics, to provide a systems-level view of cellular responses to SETD8 modulation.

Transcriptomic analyses (e.g., RNA-seq) can reveal global changes in gene expression patterns following SETD8 inhibition, shedding light on affected pathways and regulatory networks chembase.cn. Proteomics can identify alterations in protein abundance, post-translational modifications, and protein-protein interactions, offering insights into the direct and indirect consequences of SETD8 inhibition harvard.edu. For example, thermal stability proteomics has been employed to demonstrate the impact of SETD8 inhibitors on nucleoli, correlating with impaired ribosome biogenesis harvard.edu. Metabolomics can further delineate shifts in cellular metabolic pathways.

The integration of these diverse datasets, often aided by computational biology and bioinformatics, can help to:

Identify novel downstream effectors and pathways regulated by SETD8.

Uncover compensatory mechanisms that cells employ in response to SETD8 inhibition.

Predict and validate biomarkers for therapeutic response or resistance.

Elucidate the precise molecular mechanisms by which SETD8 contributes to disease pathologies.

Furthermore, combining chemical screens with functional genomic screens, such as CRISPR-based approaches, can identify genes that modulate the toxicity or efficacy of SETD8 inhibitors, providing a powerful strategy for target validation and the discovery of synthetic lethal interactions harvard.edu.

Methodological Advancements for Comprehensive Characterization of Covalent Inhibitors like this compound

The accurate and comprehensive characterization of covalent inhibitors, such as this compound, is paramount for their successful development and application. Beyond the traditional IC50 values, which reflect equilibrium binding, kinetic parameters like the second-order rate constant (kinact/Ki) are crucial for irreversible covalent inhibitors, as they quantify the rate of covalent bond formation.

Methodological advancements are continuously improving the characterization of these compounds:

High-Throughput Kinetic Characterization: Techniques like intact protein mass spectrometry (MS) coupled with targeted multiple reaction monitoring (MRM) enable high-throughput kinetic characterization of covalent inhibitors, providing detailed insights into their reaction rates and target engagement.

Chemoproteomics Platforms: These platforms are increasingly vital for comprehensive selectivity profiling and target identification, allowing researchers to map the proteome-wide reactivity of covalent inhibitors and identify potential off-targets fluoroprobe.com. This is particularly important for ensuring the specificity of probes like this compound.

Advanced Structural Biology: Continued advancements in cocrystallographic studies and cryo-electron microscopy provide atomic-level details of inhibitor-target interactions, crucial for rational design and optimization of covalent probes nih.govtocris.comabcam.com.

Development of Novel Warheads: Research into new electrophilic warheads, including those that form reversible covalent bonds, expands the chemical space for designing inhibitors with tailored pharmacological properties, such as tunable residence times fluoroprobe.comcenmed.com. This allows for greater control over the duration and extent of target inhibition.

These methodological advancements not only deepen the understanding of existing covalent inhibitors like this compound but also accelerate the discovery and optimization of next-generation chemical tools for epigenetic research and therapeutic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MS453
Reactant of Route 2
Reactant of Route 2
MS453

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.